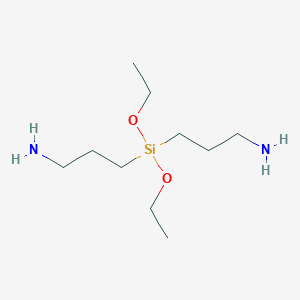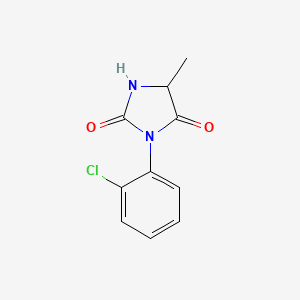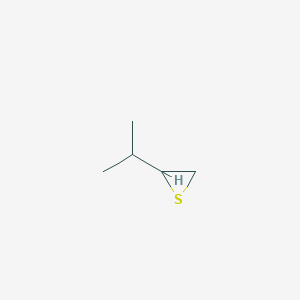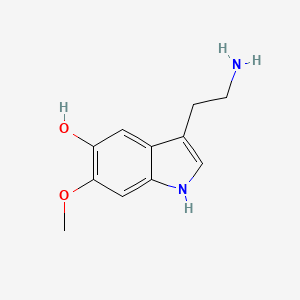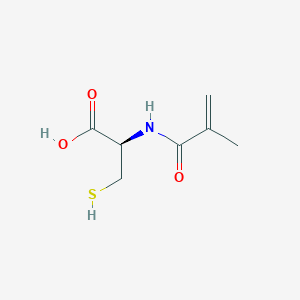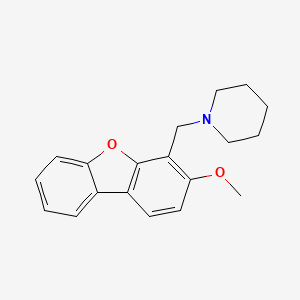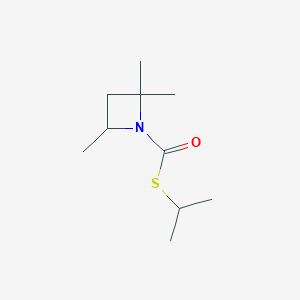
S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a carbothioate group, which is a sulfur-containing ester. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with a thiol, such as ethanethiol, to form the carbothioate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors.
Medicine: In medicinal chemistry, this compound is being studied for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbothioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways involved are still under investigation, but the compound’s unique structure suggests a multifaceted mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylazetidine: A structurally similar compound without the carbothioate group.
Isopropyl carbothioate: A compound with a similar carbothioate group but lacking the azetidine ring.
Azetidine-1-carbothioate: A compound with a similar azetidine ring and carbothioate group but different substituents.
Uniqueness: S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate is unique due to the combination of the azetidine ring and the carbothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54395-87-8 |
|---|---|
Molekularformel |
C10H19NOS |
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
S-propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C10H19NOS/c1-7(2)13-9(12)11-8(3)6-10(11,4)5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
SGASKVXFEDZLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N1C(=O)SC(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


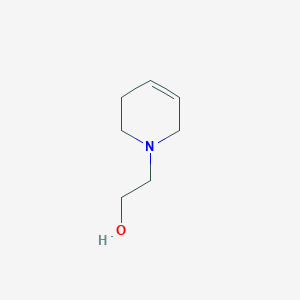
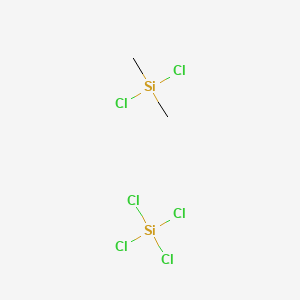
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)


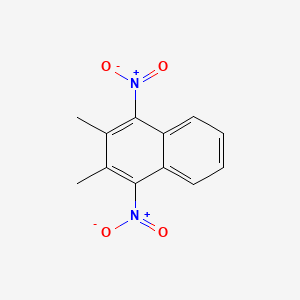
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
